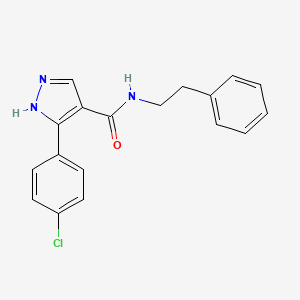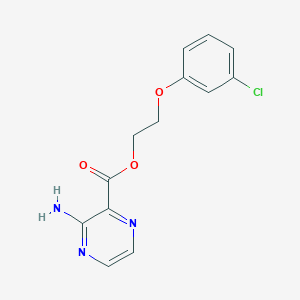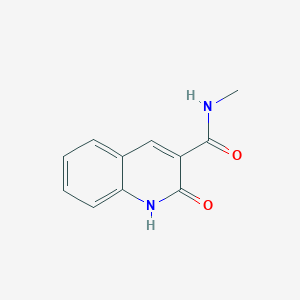![molecular formula C17H16N2O2S B7457125 N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide, also known as BZM-055, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
科学研究应用
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities in various animal models. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to have potential as a treatment for Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as a neuroprotective agent.
作用机制
The exact mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide is not fully understood. However, it has been found to modulate the activity of various neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and serotonin. N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to enhance the activity of GABA, which is an inhibitory neurotransmitter. This results in a decrease in neuronal excitability, which may contribute to its anticonvulsant and anxiolytic activities. N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has also been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant activity.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the brain. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has been found to increase the levels of antioxidants in the brain, which may contribute to its neuroprotective activity.
实验室实验的优点和局限性
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has also been found to exhibit various biochemical and physiological effects, which make it a useful tool for studying the brain and its functions. However, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide. One area of research is to further explore its potential therapeutic applications, particularly for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to further elucidate its mechanism of action, particularly its effects on neurotransmitters such as GABA and serotonin. Additionally, future research could focus on developing more potent and selective analogs of N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide, which may have improved therapeutic potential.
合成方法
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide involves the condensation of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethylene oxide to form the final compound, N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide. This synthesis method has been optimized and has been found to yield high purity and high-quality N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide.
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-13-6-4-5-12(11-13)17(20)18-10-9-16-19-14-7-2-3-8-15(14)22-16/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPXFTJSMDHGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)

![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)



